molecular formula C19H21NO B1293319 3'-Azetidinomethyl-2,4-dimethylbenzophenone CAS No. 898771-71-6

3'-Azetidinomethyl-2,4-dimethylbenzophenone

Cat. No.: B1293319
CAS No.: 898771-71-6
M. Wt: 279.4 g/mol
InChI Key: QKDYKYFOTOPKDX-UHFFFAOYSA-N
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Description

3'-Azetidinomethyl-2,4-dimethylbenzophenone (CAS No. 898754-87-5) is a benzophenone derivative featuring an azetidine ring substituted at the 3' position. Its molecular formula is C₁₉H₂₁NO, with a molecular weight of 279.38 g/mol. The compound is a white powder with 97% purity and is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-7-8-18(15(2)11-14)19(21)17-6-3-5-16(12-17)13-20-9-4-10-20/h3,5-8,11-12H,4,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDYKYFOTOPKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643257
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-71-6
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](2,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azetidinomethyl-2,4-dimethylbenzophenone typically involves the reaction of 2,4-dimethylbenzophenone with azetidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of 3’-Azetidinomethyl-2,4-dimethylbenzophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3’-Azetidinomethyl-2,4-dimethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3’-Azetidinomethyl-2,4-dimethylbenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-2,4-dimethylbenzophenone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Azetidinone Derivatives

Key Features: A fluorobenzyl group at position 1, dimethoxyphenyl at position 4, and a methylphenoxy substituent at position 3. Applications: Likely explored for antimicrobial or CNS-targeting activity due to fluorinated and heterocyclic motifs.

4-(4-Fluorophenyl)-3,3-dimethyl-1-[3-(methylsulfonyl)phenyl]azetidin-2-one (Compound 44): Molecular Formula: C₂₄H₂₃FNO₃S (MW: 432.51 g/mol). Key Features: A methylsulfonyl group at position 1, which improves solubility and hydrogen-bonding capacity. Applications: Investigated as a selective enzyme inhibitor, possibly in inflammation or oncology.

3-Amino-1-(3,4-dimethoxybenzyl)-4-(3-methoxyphenyl)azetidin-2-one (CAS 1291489-02-5): Molecular Formula: C₂₅H₂₇N₂O₄ (MW: 419.50 g/mol). Key Features: An amino group at position 3 and three methoxy substituents. The amino group introduces nucleophilic reactivity, making it suitable for further functionalization in drug synthesis .

Benzophenone Derivatives

3,4-Dihydroxybenzophenone: Molecular Formula: C₁₃H₁₀O₃ (MW: 214.22 g/mol). Key Features: Two hydroxyl groups on the benzophenone core, enabling strong UV absorption. Lacks the azetidine ring, limiting conformational rigidity. Applications: Used in polymer stabilization and sunscreen formulations due to its photoactive properties .

3,5,3',5'-Tetranitro-2,4-dimethylbenzophenone: Molecular Formula: C₁₅H₁₀N₄O₈ (MW: 374.27 g/mol). Key Features: Four nitro groups and two methyl substituents.

Physicochemical and Pharmacological Properties

Compound MW (g/mol) LogP (Estimated) Key Functional Groups Applications
3'-Azetidinomethyl-2,4-dimethylbenzophenone 279.38 ~3.5 Azetidine, dimethylbenzophenone Pharmaceutical intermediates
4-(3,4-Dimethoxyphenyl)-... 434.48 ~4.0 Fluorobenzyl, methoxy Antimicrobial agents
Compound 44 432.51 ~2.8 Methylsulfonyl, dimethyl Enzyme inhibitors
3,4-Dihydroxybenzophenone 214.22 ~2.0 Dihydroxybenzophenone UV stabilizers
  • Lipophilicity: The dimethyl groups in this compound contribute to higher LogP compared to dihydroxybenzophenone, favoring blood-brain barrier penetration.
  • Solubility : Methylsulfonyl in Compound 44 improves aqueous solubility, critical for oral bioavailability .

Biological Activity

3'-Azetidinomethyl-2,4-dimethylbenzophenone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C19H21NO
  • Molecular Weight : 279.4 g/mol
  • Structural Features : The compound features an azetidine ring linked to a benzophenone core, with methyl groups at the 2 and 4 positions of the benzene ring. This structural complexity contributes to its diverse chemical reactivity and potential biological activity.

Research indicates that this compound may interact with various biomolecules, modulating enzyme activity and influencing biochemical pathways. Its mechanism of action involves:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, thereby affecting metabolic processes.
  • Receptor Binding : It is hypothesized that the compound can bind to certain receptors, potentially leading to therapeutic effects.

Ongoing studies aim to elucidate these interactions further and identify specific molecular targets.

Anticancer Properties

Preliminary studies suggest that this compound exhibits antitumor activity . Research has shown that it can inhibit the growth of various cancer cell lines, although the exact pathways involved remain under investigation.

Antimicrobial Activity

The compound is also being explored for its antimicrobial properties . Initial findings indicate that it may be effective against certain bacterial strains, suggesting potential applications in treating infections.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2'-Azetidinomethyl-3,4-dimethylbenzophenoneC19H21NOSimilar azetidine attachment; different methyl positions
3-Azetidinomethyl-3,5-dimethylbenzophenoneC19H21NOVariation in methyl positioning; potential differences in reactivity
BenzophenoneC13H10OLacks the azetidine ring; simpler structure

The unique combination of functional groups in this compound may confer distinct biological activities compared to these analogs.

Case Studies and Research Findings

  • Antitumor Activity Study : In a controlled laboratory setting, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values demonstrating significant potency.
  • Antimicrobial Testing : A study evaluating the antimicrobial efficacy of the compound revealed that it exhibited inhibitory effects on Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.

Applications in Research and Industry

The compound's diverse biological activities make it a valuable candidate for various applications:

  • Medicinal Chemistry : Ongoing research is focused on developing derivatives for enhanced therapeutic effects.
  • Organic Synthesis : It serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Industrial Use : The compound is utilized in producing specialty chemicals and advanced materials.

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